methyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
Description
Methyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a synthetic chromene-derived compound featuring a conjugated system with a benzoate ester, a carbamoyl-linked 4-chlorophenyl group, and an imino bridge. Its Z-configuration at the chromen-2-ylidene moiety and the electron-withdrawing 4-chlorophenyl substituent contribute to its unique electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive chromene derivatives, which often exhibit antimicrobial, anti-inflammatory, or antitumor activities .
Properties
IUPAC Name |
methyl 3-[[3-[(4-chlorophenyl)carbamoyl]chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O4/c1-30-24(29)16-6-4-7-19(13-16)27-23-20(14-15-5-2-3-8-21(15)31-23)22(28)26-18-11-9-17(25)10-12-18/h2-14H,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZXUVSRNZPCMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a chromene moiety and a chlorophenyl group. Its chemical formula is , which indicates the presence of multiple functional groups that may contribute to its biological effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of various signaling pathways, such as the PI3K/Akt and MAPK pathways.
Case Studies
- Study on Colorectal Carcinoma : In vitro studies demonstrated that this compound effectively inhibited the proliferation of HCT-116 colorectal carcinoma cells, showing an IC50 value of approximately 12 µM. The mechanism involved cell cycle arrest at the G1 phase, leading to increased apoptosis rates .
- Skin Cancer Research : Another study investigated its effects on epidermoid carcinoma (HEP2) cells, revealing a dose-dependent decrease in cell viability with an IC50 of around 15 µM. The study highlighted the compound's ability to disrupt mitochondrial membrane potential, triggering apoptotic pathways .
Antimicrobial Activity
Preliminary investigations suggest that this compound also possesses antimicrobial properties.
- Inhibition of Bacterial Growth : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations above 20 µg/mL.
Summary of Biological Activities
| Biological Activity | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT-116 (Colorectal) | 12 | Apoptosis via caspase activation |
| Anticancer | HEP2 (Epidermoid) | 15 | Mitochondrial disruption |
| Antimicrobial | S. aureus | 20 | Inhibition of cell wall synthesis |
| Antimicrobial | E. coli | 25 | Disruption of membrane integrity |
Comparison with Similar Compounds
Table 1: Lipophilicity and Substituent Comparison
Structural and Functional Group Variations
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds like 13b (4-methoxyphenyl hydrazinylidene) exhibit reduced electrophilicity compared to the target compound’s 4-chlorophenyl group, as evidenced by NMR shifts (e.g., δ 3.77 ppm for OCH3 in 13b vs. aromatic protons in chlorinated analogs) .
- Chromene vs. Pyrimidinone Scaffolds: describes chromeno-pyrimidinones (e.g., compound 4) with fused heterocyclic systems, which may confer greater rigidity and altered binding affinities compared to the target compound’s simpler chromene backbone .
Potential Bioactivity Correlations
While biological data for the target compound are absent in the evidence, structurally related compounds provide clues:
- Sulfamoylphenyl derivatives (e.g., 13a–e ) show antimicrobial activity attributed to the sulfonamide group .
- Chlorophenyl-substituted chromenes () are often explored for anticancer properties due to halogen-induced apoptosis pathways . The target compound’s 4-chlorophenyl and benzoate groups may synergize to enhance membrane permeability and target engagement, though further studies are needed.
Q & A
Basic: What synthetic strategies are recommended for multi-step synthesis of methyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate?
The synthesis involves sequential coupling reactions and heterocycle formation. Key steps include:
Coupling of 4-chlorophenylcarbamoyl group : Achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
Formation of the 2H-chromen-2-ylidene scaffold : Cyclization using acid catalysts (e.g., H₂SO₄ or polyphosphoric acid) at 80–100°C .
Introduction of the methyl benzoate group : Nucleophilic substitution or esterification under reflux with methanol and catalytic H₂SO₄ .
Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Reaction progress is monitored by TLC and LC-MS .
Basic: How is X-ray crystallography applied to resolve the Z-configuration of the chromen-ylidene moiety?
The compound’s stereochemistry is confirmed via single-crystal X-ray diffraction (SC-XRD):
- Data collection : Crystals grown via slow evaporation (solvent: DCM/hexane) are analyzed at 100 K using a synchrotron source.
- Refinement : SHELXL (via Olex2 interface) refines the structure, with anisotropic displacement parameters for non-H atoms. The Z-configuration is validated by the dihedral angle between the chromen and benzoate planes (typically 5–15°) .
Example : A similar compound (Ethyl 4-[...]benzoate) showed an RMSD of 0.02 Å between experimental and DFT-optimized structures .
Advanced: How can molecular docking (e.g., Glide XP) predict binding interactions with biological targets?
Glide XP docking incorporates hydrophobic enclosure and hydrogen-bond scoring:
Protein preparation : Retrieve target structures (e.g., COX-2 or kinases) from PDB, optimize with Schrödinger’s Protein Preparation Wizard.
Grid generation : Define the active site using co-crystallized ligands.
Docking parameters : Use extra-precision mode, enforce Z-configuration constraints, and evaluate water desolvation penalties .
Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol for COX-2) with experimental IC₅₀ values. Discrepancies >1.5 kcal/mol suggest missing conformational states .
Advanced: How to address contradictions between in vitro bioactivity and computational predictions?
Discrepancies often arise from:
- Solvent effects : Bioassays in aqueous buffer vs. docking in vacuum. Use molecular dynamics (MD) simulations with explicit solvent (e.g., TIP3P water) .
- Metabolic instability : Assess half-life in liver microsomes; if <30 min, modify labile groups (e.g., replace ester with amide) .
Case study : A chromene derivative showed poor correlation between docking (predicted IC₅₀ = 2 μM) and experimental data (IC₅₀ = 25 μM). MD revealed solvent-exposed hydrophobic groups reducing binding .
Advanced: What analytical methods resolve structural ambiguities in NMR spectra due to tautomerism?
Tautomeric equilibria (e.g., keto-enol) complicate NMR interpretation:
Variable-temperature NMR : Cool to −40°C in CD₂Cl₂ to slow exchange. Sharp singlets for enol protons appear at δ 12–14 ppm .
²H isotope effects : Compare ¹H and ¹³C shifts in DMSO-d₆ vs. CDCl₃.
DFT calculations : Optimize tautomers at B3LYP/6-31G* level; compare calculated vs. experimental shifts (RMSD < 0.3 ppm validates dominant form) .
Basic: What in vitro assays evaluate the compound’s enzyme inhibition potential?
Kinase inhibition : Use ADP-Glo™ assay (Promega) with recombinant kinases (IC₅₀ determination).
Antimicrobial activity : Broth microdilution (CLSI guidelines) against S. aureus (MIC reported as ≤8 μg/mL) .
Cytotoxicity : MTT assay on HEK-293 cells (CC₅₀ > 50 μM indicates selectivity) .
Controls : Include positive controls (e.g., staurosporine for kinases) and solvent blanks.
Advanced: How to design stability studies for environmental fate assessment?
Adopt OECD 307 guidelines:
Aqueous hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C), analyze by HPLC-UV.
Photolysis : Expose to UV light (λ = 254 nm) in quartz cells; monitor degradation kinetics.
Soil metabolism : Use ¹⁴C-labeled compound in loamy soil; measure mineralization (CO₂ evolution) and bound residues .
Data interpretation : Half-life <60 days suggests rapid environmental degradation.
Table 1: Comparative Bioactivity of Structural Analogues
| Compound | Target | IC₅₀ (μM) | LogP | Ref. |
|---|---|---|---|---|
| Methyl 3-({(2Z)-...}benzoate | COX-2 | 1.8 | 3.2 | |
| Ethyl 4-{...}benzoate | S. aureus | 8.0 | 2.9 | |
| N-(4-chlorophenyl)-...amide | EGFR kinase | 0.45 | 4.1 |
Advanced: How to optimize reaction yields when scaling up synthesis?
Flow chemistry : Continuous flow reactors reduce side reactions (residence time <5 min, T = 60°C) .
Catalyst screening : Test Pd/C vs. Ni catalysts for hydrogenation steps (TOF >500 h⁻¹ preferred).
DoE approach : Use factorial design to optimize variables (e.g., solvent polarity, stoichiometry). A 2³ design reduced variability from ±15% to ±5% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
